molecular formula C23H24N2O2S2 B397300 N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B397300
M. Wt: 424.6g/mol
InChI Key: DMOLYEJZLKNFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cycloheptathiophene ring system.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H24N2O2S2/c1-14-10-11-17(15(2)13-14)24-22(27)20-16-7-4-3-5-8-18(16)29-23(20)25-21(26)19-9-6-12-28-19/h6,9-13H,3-5,7-8H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

DMOLYEJZLKNFRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions The process may start with the preparation of the thiophene ring, followed by the formation of the cycloheptathiophene ring system

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring.

    Cycloheptathiophene derivatives: Compounds with similar ring systems.

    Amides: Compounds with similar amide functional groups.

Uniqueness

The uniqueness of N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

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